Spiro[chromene-2,4'-piperidine] hydrochloride
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Overview
Description
Spiro[chromene-2,4’-piperidine] hydrochloride is a chemical compound characterized by a unique spirocyclic structure, where a chromene ring is fused to a piperidine ring. This compound is known for its diverse applications in medicinal chemistry and pharmaceutical research due to its potential biological activities .
Mechanism of Action
Target of Action
Spiro[chromene-2,4’-piperidine] hydrochloride is a versatile compound that has been shown to interact with a diverse range of therapeutic targets Its pharmacological potential has been demonstrated in various areas such as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor activities .
Mode of Action
It is known that the compound’s piperidine moiety, due to its conformational flexibility, enables the entire molecular framework to access a diverse range of therapeutic targets .
Biochemical Pathways
Given its wide range of pharmacological activities, it can be inferred that the compound likely interacts with multiple biochemical pathways associated with the aforementioned therapeutic areas .
Result of Action
The compound’s wide range of pharmacological activities suggests that it likely induces significant molecular and cellular changes in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[chromene-2,4’-piperidine] hydrochloride typically involves a multi-step process. One common method includes the condensation of chromene derivatives with piperidine under specific reaction conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of Spiro[chromene-2,4’-piperidine] hydrochloride may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Spiro[chromene-2,4’-piperidine] hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
Spiro[chromene-2,4’-piperidine] hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Spiro[chromene-2,4’-piperidine] hydrochloride include other spirocyclic derivatives such as Spiro[chromane-2,4’-piperidine]-4(3H)-one and Spiro[indole-2,4’-piperidine] hydrochloride .
Uniqueness
What sets Spiro[chromene-2,4’-piperidine] hydrochloride apart is its unique spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various fields of research and application .
Properties
IUPAC Name |
spiro[chromene-2,4'-piperidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c1-2-4-12-11(3-1)5-6-13(15-12)7-9-14-10-8-13;/h1-6,14H,7-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJODEWCGZAQMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C=CC3=CC=CC=C3O2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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